molecular formula C19H13Cl2FN2O3 B2853851 N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-38-0

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No. B2853851
CAS RN: 868678-38-0
M. Wt: 407.22
InChI Key: WHEUIXWHEVACSI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as DFP-10825, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the family of pyridine-3-carboxamide derivatives and has been synthesized using various methods.

Mechanism Of Action

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. It targets the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide disrupts these processes and induces cell death in cancer cells. N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune responses. By inhibiting this pathway, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide reduces inflammation and improves disease symptoms in autoimmune disorders.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to induce cell death, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In inflammation and autoimmune disorders, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to reduce inflammation, improve disease symptoms, and modulate the immune system.

Advantages And Limitations For Lab Experiments

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for its target enzymes and signaling pathways. However, there are also limitations to using N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in lab experiments, including its limited solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide research, including its potential use as a therapeutic agent in various diseases, its optimization for improved pharmacokinetics and bioavailability, and its development as a diagnostic tool for specific diseases. Additionally, further studies are needed to explore the safety and toxicity of N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in preclinical and clinical trials. Overall, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide shows great potential as a novel small molecule inhibitor with promising therapeutic applications in cancer, inflammation, and autoimmune disorders.
In conclusion, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a novel small molecule inhibitor that has shown promising results in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide as a therapeutic agent in various diseases.

Synthesis Methods

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been synthesized using various methods, including one-pot synthesis, multi-step synthesis, and solid-phase synthesis. One-pot synthesis involves the reaction of 3,4-dichloroaniline, 4-fluorobenzaldehyde, and 3-pyridinecarboxylic acid in the presence of a catalyst. Multi-step synthesis involves the reaction of 3,4-dichloroaniline with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with 3-pyridinecarboxylic acid to form N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide. Solid-phase synthesis involves the use of a resin-bound intermediate, which is then reacted with 3-pyridinecarboxylic acid to form N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and signaling pathways. In inflammation and autoimmune disorders, N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide has been shown to reduce inflammation and improve disease symptoms by modulating the immune system.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2O3/c20-16-8-7-14(10-17(16)21)23-18(25)15-2-1-9-24(19(15)26)27-11-12-3-5-13(22)6-4-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEUIXWHEVACSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

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